3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one
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Overview
Description
3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a bromine atom on one phenyl ring and a nitrofuran moiety on the other, making it a unique and interesting molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 5-nitro-2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
4-Bromobenzaldehyde+5-Nitro-2-furaldehydeBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)
Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)
Major Products
Oxidation: Various oxidized derivatives of the furan ring
Reduction: 3-(4-Bromophenyl)-1-(5-aminofuran-2-yl)prop-2-en-1-one
Substitution: Compounds with different substituents replacing the bromine atom
Scientific Research Applications
3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitrofuran moiety may contribute to its biological activities by generating reactive oxygen species (ROS) or by interacting with specific enzymes and proteins. The bromophenyl group may also play a role in modulating the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one
- 3-(4-Methylphenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one
- 3-(4-Fluorophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one
Comparison
Compared to its analogs, 3-(4-Bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity The bromine atom is larger and more electronegative than chlorine, methyl, or fluorine, which can lead to differences in the compound’s chemical behavior and interactions with biological targets
Properties
CAS No. |
77604-98-9 |
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Molecular Formula |
C13H8BrNO4 |
Molecular Weight |
322.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(5-nitrofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8BrNO4/c14-10-4-1-9(2-5-10)3-6-11(16)12-7-8-13(19-12)15(17)18/h1-8H |
InChI Key |
DJCBEORYLJZFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(O2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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